tert-Dodecylmercaptan (TDM) is a highly branched C12 alkyl thiol predominantly utilized as a chain transfer agent (CTA) in free-radical emulsion polymerizations and as a presulfiding agent for hydrotreating catalysts. Unlike linear thiols, TDM's sterically hindered tertiary structure moderates its reactivity, allowing for sustained molecular weight regulation throughout the polymerization cycle rather than rapid early-stage depletion[1]. Industrially, it is a benchmark modifier for producing styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) resins, and nitrile rubber (NBR), where precise control over the polydispersity index (PDI) directly dictates the polymer's processability and flow behavior [2]. Furthermore, its specific volatility and sulfur-release profile make it a critical procurement item for refineries executing two-stage catalyst sulfiding protocols[3].
Procurement teams often evaluate n-Dodecylmercaptan (NDM) as a direct substitute for tert-Dodecylmercaptan due to their identical molecular weights and similar sulfur content. However, generic substitution fails because the linear structure of NDM lacks the steric hindrance of TDM's highly branched tertiary carbon center. In emulsion polymerization, this structural difference fundamentally alters the chain transfer kinetics; NDM reacts rapidly in the initial stages, leading to premature depletion and a consequently broader molecular weight distribution (higher PDI) as the reaction progresses [1]. For polymers like SBR and ABS, substituting TDM with NDM results in variations in melt flow index and mechanical strength. Similarly, in catalyst presulfiding, replacing TDM with standard sulfiding agents like Dimethyl Disulfide (DMDS) without adjusting the two-stage protocol alters the final activation state of the hydrotreating catalyst [2].
In standardized emulsion copolymerization assays (styrene/n-butyl acrylate/methacrylic acid at 80°C with 1.5 mol% CTA), tert-Dodecylmercaptan demonstrates tighter regulation of polymer chain growth compared to its linear counterpart. While n-Dodecylmercaptan (NDM) produces a polymer with a broad molecular weight distribution, TDM effectively constrains the polydispersity index, yielding a more uniform polymer architecture [1].
| Evidence Dimension | Polydispersity Index (Mw/Mn) and Weight Average Molecular Weight (Mw) |
| Target Compound Data | Mw = 18,400; Mw/Mn = 2.82 |
| Comparator Or Baseline | n-Dodecylmercaptan (NDM): Mw = 27,800; Mw/Mn = 4.45 |
| Quantified Difference | TDM reduced the polydispersity index by 36.6% compared to NDM. |
| Conditions | Emulsion polymerization of Styrene/n-Butyl acrylate/Methacrylic acid (70/25/5) at 80°C with 1.5 mol% chain transfer agent. |
A narrower molecular weight distribution is critical for manufacturers of synthetic rubbers to ensure consistent melt flow and processability.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which dictates the rate of radical transfer relative to polymer chain propagation. In the radical polymerization of styrene at 60°C, tert-Dodecylmercaptan exhibits a higher Cs than n-Dodecylmercaptan. This transfer rate, combined with the steric profile of the tertiary radical, ensures that TDM remains active throughout the polymerization process, providing continuous molecular weight modification[1].
| Evidence Dimension | Chain Transfer Constant (Cs) |
| Target Compound Data | Cs = 13.6 |
| Comparator Or Baseline | n-Dodecylmercaptan (NDM): Cs = 13.0 |
| Quantified Difference | TDM demonstrates a 4.6% higher chain transfer constant in styrene systems. |
| Conditions | Radical polymerization of styrene monomer at 60°C. |
Procurement of TDM over NDM for styrenic polymers guarantees more efficient chain transfer per mole of additive, optimizing dosing requirements.
In the activation of hydrotreating metal oxide catalysts, relying solely on standard wet sulfiding agents like Dimethyl Disulfide (DMDS) yields a baseline level of catalytic activity. Advanced in-situ sulfiding protocols utilize a two-stage process where the catalyst is first treated with tert-Dodecylmercaptan in the absence of hydrogen, followed by DMDS in the presence of hydrogen. This sequential incorporation of sulfur into the catalyst pores utilizing TDM's specific decomposition profile results in a more active hydrotreatment catalyst than baseline single-agent methods [1].
| Evidence Dimension | Hydrotreatment Catalyst Activity |
| Target Compound Data | Two-stage sulfiding (TDM followed by DMDS) produces highly active metal sulfide sites. |
| Comparator Or Baseline | Single-stage wet sulfiding with DMDS alone. |
| Quantified Difference | TDM integration yields significantly more active catalysts than those sulfided with DMDS alone. |
| Conditions | In-situ catalyst presulfiding; Stage 1: TDM (no H2), Stage 2: DMDS (with H2). |
Refineries can achieve higher desulfurization efficiency by procuring TDM as a specialized stage-one presulfiding agent rather than relying exclusively on bulk DMDS.
TDM is the industry-standard chain transfer agent for ESBR production. Its sterically hindered structure prevents premature consumption during the polymerization of styrene and butadiene, ensuring a narrow molecular weight distribution. This directly translates to improved processability and mechanical consistency in automotive tire manufacturing [1].
In the synthesis of Acrylonitrile-Butadiene-Styrene (ABS) terpolymers, TDM is utilized at concentrations of 0.2 to 0.6 weight parts per 100 parts monomer to precisely control the graft copolymerization phase. The resulting narrow polydispersity enhances the resin's melt flow index during injection molding while preserving its impact resistance [2].
TDM is deployed in petroleum refineries as a primary sulfurizing agent for activating non-calcined metal oxide catalysts. By applying TDM in a hydrogen-free first stage prior to standard DMDS treatment, refineries achieve optimal sulfur incorporation into the catalyst pores, maximizing the efficiency of downstream hydrodesulfurization units [3].
Irritant;Environmental Hazard